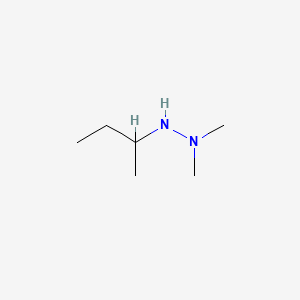
1,1-Dimethyl-2-sec-butylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-sec-butylhydrazine: is an organic compound with the molecular formula C₆H₁₆N₂ It is a derivative of hydrazine, characterized by the presence of two methyl groups and a secondary butyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2-sec-butylhydrazine can be synthesized through the alkylation of hydrazine derivatives. One common method involves the reaction of 1,1-dimethylhydrazine with sec-butyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂NNH₂} + \text{sec-C₄H₉X} \rightarrow \text{(CH₃)₂N-NH-sec-C₄H₉} + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-2-sec-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered substituents.
Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Modified hydrazine derivatives.
Substitution: Various substituted hydrazines.
Scientific Research Applications
1,1-Dimethyl-2-sec-butylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-2-sec-butylhydrazine involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups.
1,1-Diethyl-2-sec-butylhydrazine: Similar structure but with ethyl groups instead of methyl groups.
1,1-Dimethyl-2-n-butylhydrazine: Similar structure but with a normal butyl group instead of a secondary butyl group.
Uniqueness: 1,1-Dimethyl-2-sec-butylhydrazine is unique due to the presence of the secondary butyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
54007-24-8 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
2-butan-2-yl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-6(2)7-8(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
JNQHRUNRCVMHQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)


![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)


![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)

